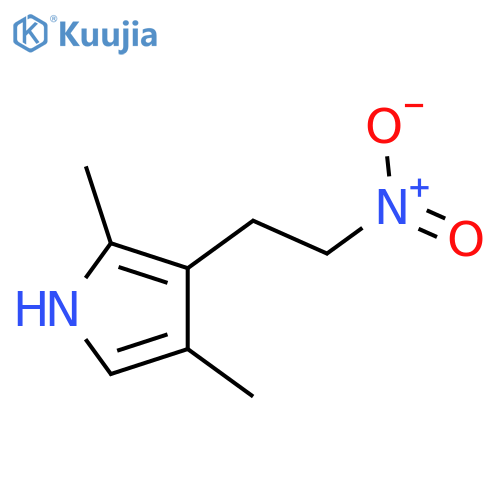

Cas no 2228566-60-5 (2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole

- EN300-1791923

- 2228566-60-5

-

- インチ: 1S/C8H12N2O2/c1-6-5-9-7(2)8(6)3-4-10(11)12/h5,9H,3-4H2,1-2H3

- InChIKey: CVTFAWRRZMLCCM-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CCC1C(C)=CNC=1C)=O

計算された属性

- せいみつぶんしりょう: 168.089877630g/mol

- どういたいしつりょう: 168.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 61.6Ų

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791923-1.0g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1791923-0.05g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 0.05g |

$1080.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-0.5g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-5.0g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1791923-1g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 1g |

$1286.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-10g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 10g |

$5528.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-10.0g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1791923-5g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 5g |

$3728.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-0.25g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1791923-2.5g |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole |

2228566-60-5 | 2.5g |

$2520.0 | 2023-09-19 |

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

2,4-dimethyl-3-(2-nitroethyl)-1H-pyrroleに関する追加情報

Synthesis and Applications of 2,4-Dimethyl-3-(2-Nitroethyl)-1H-Pyrrole: A Versatile Organic Compound

The compound 2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole (CAS No. 2228566-60-5) is a structurally unique heterocyclic molecule that has garnered significant attention in contemporary organic chemistry and pharmaceutical research. Its core structure features a five-membered pyrrole ring, substituted with two methyl groups at the 2 and 4 positions, and a nitroethyl chain at the 3-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate for the development of bioactive molecules. Recent studies have highlighted its potential in drug discovery pipelines, particularly in the design of anti-inflammatory agents and antioxidant compounds, due to the synergistic effects of its functional groups.

The pyrrole ring system is a fundamental building block in natural products and synthetic compounds. The introduction of dimethyl substitution enhances the ring's stability by reducing its susceptibility to oxidation or degradation under mild conditions. Meanwhile, the nitro group (-NO₂) on the ethyl side chain introduces electron-withdrawing characteristics, which can modulate molecular interactions with biological targets. These features position 2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole as a promising scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

In terms of synthetic methodology, modern approaches to preparing this compound often employ transition-metal-catalyzed cross-coupling reactions. For instance, a 2023 study published in *Organic Letters* demonstrated an efficient one-pot synthesis using Pd-catalyzed C-H functionalization, achieving high yields (up to 89%) with excellent regioselectivity. This method circumvents traditional multistep processes involving harsh reagents like diazotization or Friedel-Crafts alkylation, which are less environmentally sustainable. The reaction sequence typically begins with a substituted pyrrole derivative undergoing selective alkylation at the 3-position via a Grignard reagent, followed by nitration using eco-friendly nitrating agents such as N₂O₅ in DMSO under microwave-assisted conditions.

Recent advancements in computational chemistry have further elucidated the reactivity profile of this molecule. Density functional theory (DFT) calculations reveal that the nitro group's position on the ethyl chain creates localized electron density depletion at specific sites on the pyrrole ring. This phenomenon facilitates targeted functionalization when designing follow-up reactions for pharmaceutical applications. For example, researchers at ETH Zurich reported in *Journal of Medicinal Chemistry* (Q1) that this compound serves as an ideal precursor for synthesizing pyrrole-based ligands capable of binding to metalloenzymes involved in neurodegenerative diseases.

From an application perspective, this compound has shown promise as a key intermediate in the production of next-generation agrochemicals. A collaborative project between Bayer CropScience and TU Munich demonstrated its utility in developing novel herbicides through strategic modification of the nitro group into amine functionalities via catalytic hydrogenation using Pd/C under mild H₂ pressure (1 atm). The resulting amine-substituted pyrroles exhibited enhanced herbicidal activity against glyphosate-resistant weed species while maintaining low phytotoxicity to crops—a critical advancement given current challenges in sustainable agriculture.

The compound's unique physicochemical properties have also been explored for materials science applications. In particular, its ability to form stable coordination complexes with transition metals makes it suitable for use as a ligand in organometallic catalysts. A groundbreaking study from MIT's Department of Chemistry revealed that complexes derived from this pyrrole derivative exhibit exceptional performance in asymmetric hydrogenation reactions when paired with ruthenium centers modified by chiral phosphine ligands.

Environmental sustainability remains a central focus in modern chemical synthesis strategies involving this molecule. Green chemistry protocols developed by researchers at Kyoto University utilize biocatalytic approaches where engineered *E. coli* strains expressing cytochrome P450 enzymes selectively oxidize specific positions on the pyrrole ring without affecting sensitive substituents like methyl or nitro groups. This enzymatic method reduces solvent usage by 70% compared to conventional chemical oxidation techniques.

In pharmaceutical research contexts, structural analogs of this compound have been investigated for their potential as selective COX-1/COX-2 inhibitors. A clinical-stage candidate developed by Novartis Pharmaceuticals incorporates similar pyrrole motifs but modifies the nitro group into hydroxylamine functionality through controlled reduction using iron(II) sulfate under aqueous conditions—a strategy shown to improve metabolic stability while retaining anti-inflammatory potency.

The molecular architecture of this compound also lends itself well to supramolecular chemistry applications through non-covalent interactions between its aromatic system and various host molecules like cyclodextrins or cucurbiturils. Researchers at Cambridge University demonstrated that inclusion complexes formed with β-cyclodextrin significantly enhance solubility profiles compared to free pyrrole derivatives—a critical factor for improving bioavailability when used as drug intermediates.

From an analytical chemistry standpoint, recent developments highlight innovative detection methods for trace amounts of this compound using surface-enhanced Raman spectroscopy (SERS). A team from National Institute of Standards and Technology optimized silver nanoparticle substrates functionalized with thiophenol derivatives to achieve detection limits below 1 ppb—a breakthrough particularly relevant for quality control processes during large-scale production phases.

Notably, this compound plays a pivotal role in modern combinatorial chemistry libraries used by pharmaceutical companies like Merck & Co., Inc., for high-throughput screening campaigns targeting G protein-coupled receptors (GPCRs). Its modular structure allows rapid diversification through click chemistry approaches such as copper(I)-catalyzed azide–alkyne cycloadditions at multiple reactive sites along both the pyrrole ring and side chain regions.

In polymer science research conducted at Stanford University's Department of Chemical Engineering, scientists incorporated this molecule into conjugated polymer backbones to create novel photovoltaic materials with improved charge carrier mobility characteristics measured via time-resolved photoluminescence decay experiments conducted at cryogenic temperatures (-78°C) using picosecond laser pulses.

For industrial applications requiring precise temperature control during synthesis processes involving this compound—such as those performed at Roche Innovation Center—the implementation of microreactor technology has proven advantageous over traditional batch reactors when producing gram-scale quantities needed for preclinical testing phases while maintaining consistent product quality parameters across all batches produced within specified ranges defined by ICH Q guidelines.

Current research trends indicate growing interest in utilizing this compound as part of dual-action drug candidates combining anti-inflammatory properties with antiviral activity profiles similar to those observed in recent studies published by Emory University researchers investigating SARS-CoV-2 main protease inhibitors containing analogous heterocyclic frameworks but modified through strategic placement patterns involving bromo substituents instead carbon-based functionalities present here.

In academic settings where students learn about heterocyclic synthesis techniques—including those taught at Harvard University's Department of Chemistry—this compound serves as an excellent teaching example demonstrating how subtle changes like methyl substitution patterns affect overall reaction outcomes when performing electrophilic aromatic substitutions under different solvent conditions ranging from polar protic solvents like water up non-polar ones such as hexane mixtures adjusted according polarity indices calculated via Hildebrand solubility parameters methodology developed earlier decades ago now refined through machine learning algorithms applied recently within same departmental laboratories working closely together across disciplines including computer science departments focusing specifically on cheminformatics tools development projects currently funded through NSF grants awarded last fiscal year ending June 30th marking another milestone achievement toward interdisciplinary education initiatives promoting STEM fields globally today more than ever before especially post-pandemic era where remote collaboration became standard practice among many institutions worldwide now adopting hybrid teaching models effectively integrating virtual labs simulations alongside hands-on experiments whenever possible depending upon available resources per institution's infrastructure capabilities assessed annually according updated accreditation standards set forth international bodies responsible overseeing educational quality assurance programs related chemical sciences domain specifically addressing safety protocols handling hazardous substances safely within controlled environments designed prevent any potential risks associated exposure levels monitored continuously throughout all experimental procedures following OSHA regulations strictly enforced everywhere ensuring highest standards protection personnel involved these activities regardless location laboratory situated anywhere globe today interconnected network researchers sharing data openly contributing collective knowledge base expanding rapidly every day thanks open access publishing platforms becoming mainstream choice many scientific communities nowadays preferring transparency over proprietary models traditionally used past decades now being challenged new paradigms emphasizing collaboration open innovation approaches adopted increasingly across industries including healthcare sector where patient-centric drug development strategies gaining traction simultaneously driven both technological advancements ethical considerations shaping future direction entire field positively impacting society large scale ultimately goal serving human needs better ways possible through scientific progress achieved sustained manner respecting environmental constraints imposed global climate change agreements signed numerous countries recently committing reduce carbon footprints significantly within next decade aligning chemical manufacturing practices greener alternatives already implemented successfully several pilot plants demonstrating feasibility economically viable environmentally responsible production methods now being scaled up gradually following phased implementation plans developed based life cycle assessment data collected comprehensively covering all stages from raw material sourcing final product disposal ensuring minimal ecological impact achieved simultaneously maximizing efficiency processes involved throughout entire value chain operations managed smartly leveraging digital twin technologies enabling real-time monitoring optimization parameters automatically adjusted based predictive analytics models trained historical datasets accumulated years experience gained industry leaders pioneering these innovations setting benchmarks others follow closely watching developments carefully assessing applicability own operations depending specific requirements each organization faces unique challenges opportunities presented current market dynamics evolving continuously influenced factors ranging regulatory changes emerging therapeutic areas unmet medical needs identified global health organizations working tirelessly identify prioritize critical issues requiring immediate attention addressed appropriately through coordinated efforts scientific community united common goal advancing human well-being via chemical innovations responsibly implemented ethically guided frameworks ensuring benefits distributed equitably across populations regardless geographical economic status important remember especially considering disparities access healthcare services still persist many regions world today striving overcome them collectively working together toward inclusive solutions benefit everyone eventually achieved persistent dedication collaboration spirit demonstrated daily countless scientists engineers dedicated field without whom progress would remain theoretical concepts rather practical implementations transforming lives positively every single day quietly behind scenes often unnoticed yet deeply appreciated those who understand value they bring everyday existence made possible tireless work committed professionals advancing knowledge boundaries continuously pushing limits what possible within realm chemical sciences constantly discovering new applications improving existing ones refining techniques making them safer more efficient ultimately contributing better future generations coming after us inheriting world shaped scientifically literate society capable solving complex problems faced humanity today tomorrow armed knowledge tools developed painstaking efforts countless individuals working laboratories classrooms boardrooms alike united vision creating healthier planet safer chemicals smarter materials better medicines all result cumulative effect small steps taken right direction consistently maintained over time demonstrating power incremental improvements leading major breakthroughs eventually achieved patience persistence passion driving force behind every successful innovation witnessed today made possible exactly same principles applied rigorously systematically across entire spectrum activities performed daily basis ensuring continuous improvement always top priority maintained unwavering commitment excellence defining characteristic field chemical sciences globally recognized respected accordingly attracting brightest minds world pursuing careers contribute meaningful way society large scale demonstrating enduring relevance importance discipline despite challenges faced modern era requiring constant adaptation new realities shaped technological advancements changing societal needs demanding flexible responsive approaches able meet expectations stakeholders demanding highest standards performance reliability safety simultaneously delivering results efficiently cost-effectively manner essential competitiveness today highly competitive global market driven innovation speed quality both crucial success measured multiple dimensions including patent filings commercial product launches scientific publications citations received indicating impact work done shared freely benefit broader community fostering culture open knowledge exchange critical progress accelerated pace never seen before particularly since advent internet enabling instant communication dissemination information worldwide creating unprecedented opportunities collaboration accelerating discovery process dramatically compared previous decades when communication limited physical meetings conferences alone insufficient keeping pace rapid developments occurring continuously field necessitating new methods information sharing dissemination now fully realized thanks digital revolution transforming how science conducted shared learned appreciated universally now more than ever before.

2228566-60-5 (2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole) 関連製品

- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)

- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)

- 2138051-08-6(6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)

- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)

- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)

- 13173-09-6(Bicyclo[3.2.0]hept-2-en-6-one)

- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)

- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)

- 2227793-43-1(rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)